molecular formula C19H11F3N2O B2585975 6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile CAS No. 252058-99-4

6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile

Cat. No.: B2585975
CAS No.: 252058-99-4
M. Wt: 340.305
InChI Key: PJRKFHGYGZSKRY-UHFFFAOYSA-N
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Description

6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile is a chemical scaffold of significant interest in advanced research and development, particularly within medicinal chemistry and agrochemical science. Its structure incorporates a trifluoromethyl (CF₃) group attached to a phenoxy-pyridine core, a motif recognized for its ability to enhance the physicochemical and biological properties of lead compounds . The strong electron-withdrawing nature and high lipophilicity of the -CF₃ group can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets . Trifluoromethylpyridine derivatives are key structural components in a range of commercially successful agrochemicals, including herbicides, insecticides, and fungicides . In the pharmaceutical industry, the incorporation of a -CF₃ group is a well-established strategy in drug design, with numerous FDA-approved therapeutics featuring this pharmacophore for indications such as cancer, viral infections, and migraine . This compound is offered For Research Use Only and is intended for use in laboratory investigations. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2O/c20-19(21,22)15-7-4-8-16(11-15)25-18-14(12-23)9-10-17(24-18)13-5-2-1-3-6-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRKFHGYGZSKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde and ammonia or an amine.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.

Industrial Production Methods

Industrial production of this compound often involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenyl and pyridine rings contribute to binding interactions with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key structural analogs and their distinguishing features:

Compound Name (CAS/Reference) Substituent Positions Key Structural Differences vs. Target Compound Electronic/Steric Impact
Target Compound 6-Ph, 2-(3-CF₃PhO), 3-CN Reference structure High lipophilicity (phenyl), strong electron-withdrawing (-CF₃), moderate polarity (-CN)
5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile (AC1LSUKF, ) 5-Ac, 6-Me, 2-(3-CF₃PhO), 3-CN Acetyl (Ac) and methyl (Me) at 5 and 6 Increased electron-withdrawing (Ac) and steric hindrance (Me) alter metabolic stability
6-(2-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile () 6-(2-ClPh), 2-(4-MeOPhO), 4-CF₃, 3-CN Chlorophenyl (ClPh), methoxyphenoxy (MeOPhO), 4-CF₃ Cl (electron-withdrawing) and MeO (electron-donating) create mixed electronic effects
6,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile () 6,6-diCl, 4-CF₃, 3-CN Dichloro at 6, no phenyl/phenoxy groups Enhanced halogen bonding potential; reduced steric bulk
6-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine-3-carbonitrile () 2-S-(3-CF₃Ph), 6-(3-CF₃Ph), 3-CN Sulfanyl (-S-) linker, dual CF₃Ph groups Increased lipophilicity and metabolic stability due to sulfur and dual CF₃ groups

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility:
  • 5-Acetyl-6-methyl analog (): The acetyl group introduces polarity, reducing logP (~2.8) and improving solubility.
  • 6-(2-ClPh)-2-(4-MeOPhO) analog (): The methoxy group enhances solubility via hydrogen bonding, while Cl maintains moderate lipophilicity.
Metabolic Stability:
  • The target compound ’s lack of sulfur may result in faster oxidative metabolism compared to sulfanyl-containing analogs (e.g., ), where sulfur slows CYP450-mediated degradation.
Binding Affinity:

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